molecular formula C19H19N3O3 B7687765 N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide

Cat. No. B7687765
M. Wt: 337.4 g/mol
InChI Key: QHMCKPTZANGWNZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide, also known as BMS-986142, is a potent and selective inhibitor of the TYK2 kinase. TYK2 is a member of the Janus kinase (JAK) family of kinases, which play important roles in cytokine signaling and immune cell function. BMS-986142 has shown promise as a potential treatment for a variety of autoimmune diseases, including psoriasis, inflammatory bowel disease, and lupus.

Mechanism of Action

N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide works by inhibiting the activity of TYK2, which is involved in the signaling pathways of several cytokines, including interleukin-12 (IL-12), IL-23, and type I interferons. By blocking TYK2 activity, N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can reduce the production of pro-inflammatory cytokines and thereby reduce inflammation.
Biochemical and Physiological Effects:
N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been shown to have a number of biochemical and physiological effects, both in vitro and in vivo. In vitro studies have demonstrated that N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can reduce the production of pro-inflammatory cytokines, such as IL-12 and IL-23, in human immune cells. In vivo studies have shown that N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide can reduce inflammation in animal models of psoriasis, inflammatory bowel disease, and lupus.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its potency and selectivity for TYK2, which makes it a useful tool for studying the role of TYK2 in cytokine signaling and immune cell function. However, one limitation of N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is its relatively short half-life, which may limit its effectiveness as a therapeutic agent.

Future Directions

There are several potential future directions for research on N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide. One area of interest is the development of more potent and selective inhibitors of TYK2, which could improve the efficacy and safety of TYK2 inhibition as a therapeutic approach for autoimmune diseases. Another area of interest is the investigation of the role of TYK2 in other diseases, such as cancer and infectious diseases. Finally, research on the pharmacokinetics and pharmacodynamics of N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide could help to optimize its use as a therapeutic agent.

Synthesis Methods

The synthesis of N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide involves several steps, including the coupling of a benzylamine with a chloroacetyl chloride, followed by the reaction of the resulting intermediate with 3-methyl-1,2,4-oxadiazole-5-carboxylic acid. The final product is obtained through a series of purification steps, including column chromatography and recrystallization.

Scientific Research Applications

N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide has been the subject of numerous scientific studies, both in vitro and in vivo. In vitro studies have shown that N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is a potent inhibitor of TYK2, with an IC50 value of 1.0 nM. In vivo studies have demonstrated that N-benzyl-N-methyl-2-(2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy)acetamide is effective at reducing inflammation in animal models of psoriasis, inflammatory bowel disease, and lupus.

properties

IUPAC Name

N-benzyl-N-methyl-2-[2-(3-methyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3/c1-14-20-19(25-21-14)16-10-6-7-11-17(16)24-13-18(23)22(2)12-15-8-4-3-5-9-15/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QHMCKPTZANGWNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=CC=C2OCC(=O)N(C)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.